N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O2S/c10-6-3-1-2-4-7(6)11-9(16)13-12-8(15)5-14/h1-4,14H,5H2,(H,12,15)(H2,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRKEYHTYHWQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NNC(=O)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Fluoroaniline with Thiophosgene
A common approach involves treating 2-fluoroaniline with thiophosgene (CSCl₂) in anhydrous dichloromethane at 0–5°C. The intermediate is subsequently quenched with aqueous ammonia to yield 2-fluorophenylthiourea.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 2–3 hours |
| Yield | 78–85% |
This method avoids the use of toxic carbon disulfide, which is common in alternative thiourea syntheses.
Alternative Thiocarbonylation with Ammonium Thiocyanate
In a modified approach, 2-fluoroaniline reacts with ammonium thiocyanate (NH₄SCN) in the presence of hydrochloric acid. The reaction proceeds via electrophilic substitution, with a reported yield of 70–75%.
Coupling with 2-Hydroxyacetamide
Acylation Using Chloroacetamide Derivatives
The thiourea intermediate is acylated with 2-chloroacetamide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic displacement of chloride, yielding the target compound.
Optimized Protocol
- Molar Ratio : 1:1.2 (thiourea:chloroacetamide)
- Base : K₂CO₃ (2.5 equiv)
- Temperature : 80°C, 6 hours
- Yield : 65–72%
Hydroxylation Post-Acylation
An alternative route involves acylation with chloroacetamide followed by hydroxylation using sodium hydroxide (NaOH) in ethanol-water (1:1). This stepwise approach avoids side reactions associated with direct hydroxyacetamide coupling.
Industrial-Scale Considerations
Purification Strategies
Byproduct Management
- Thiourea Dimerization : Minimized by maintaining reaction temperatures below 10°C during thiophosgene addition.
- Hydroxyacetamide Hydrolysis : Controlled by buffering the reaction medium at pH 7–8.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Thiophosgene Route | High purity, scalable | Toxicity of CSCl₂ | 78–85 |
| NH₄SCN Route | Low-cost reagents | Longer reaction time | 70–75 |
| Stepwise Hydroxylation | Avoids sensitive intermediates | Additional purification steps | 60–68 |
Spectroscopic Characterization
Critical analytical data for the compound include:
Chemical Reactions Analysis
N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Structural Characteristics
The compound features several notable structural elements:
- Fluorophenyl Group : The presence of fluorine enhances lipophilicity, potentially influencing biological activity.
- Carbamothioyl Group : This moiety may contribute to the compound's reactivity and interaction with biological targets.
- Hydroxyacetamide Functionality : This functional group can participate in hydrogen bonding, affecting the compound's solubility and interaction with biomolecules.
Anticancer Activity
Research has indicated that compounds similar to N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including HepG2 liver cancer cells, with IC50 values indicating potent activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Related derivatives have been explored for their effectiveness against bacterial strains, showing promise as new antibiotic agents . The incorporation of thiazole and phenolic components has been associated with enhanced antibacterial properties.
Neuroprotective Effects
Compounds with similar structures have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The addition of specific functional groups may enhance their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Case Study 1: Anticancer Efficacy
In a recent study, a derivative of this compound was tested against various tumor cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through G2/M phase arrest. Flow cytometry analysis revealed increased apoptosis rates compared to control treatments .
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HepG2 | 1.30 | 28.83 |
| MDA-MB-231 | 5.00 | 22.10 |
| A2780 | 4.50 | 19.50 |
Case Study 2: Antimicrobial Activity
A series of derivatives based on this compound were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to enhanced activity against resistant strains, indicating potential for development as novel antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.8 µg/mL |
Mechanism of Action
The mechanism of action of N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved in its mechanism of action are often studied using various biochemical and biophysical techniques .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Fluorophenyl vs. Chlorophenyl Derivatives
- Target Compound : The 2-fluorophenyl group enhances electronegativity and metabolic stability compared to chlorophenyl analogs. Fluorine’s small atomic radius minimizes steric hindrance while maintaining strong C-F bond stability .
- 2-Chloro-N-(4-fluorophenyl)acetamide (): Replaces the carbamothioyl group with a chloro substituent.
- 2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide (): Incorporates a chlorobenzylamino group, introducing steric bulk. This may reduce membrane permeability relative to the target compound’s compact carbamothioyl structure.
Phenyl vs. Fluorophenyl Moieties
- 2-Chloro-N-phenylacetamide (): Lacks fluorine, leading to weaker electron-withdrawing effects.
Functional Group Variations
Carbamothioyl vs. Alkyl/Aryl Substituents
- Target Compound: The carbamothioyl group enables sulfur-mediated interactions (e.g., metal coordination or cysteine targeting in enzymes). This contrasts with N-(2-chlorophenyl)-2-phenoxyacetamide (), where a phenoxy group increases lipophilicity (ClogP ~3.2) but eliminates thioamide-specific reactivity .
- 2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide (): The cyclohexyl group enhances lipid solubility but reduces hydrogen-bonding capacity, limiting aqueous compatibility compared to the target’s hydroxyl group .
Hydroxyacetamide vs. Non-Polar Substituents
- The hydroxyl group in the target compound improves solubility in polar solvents (e.g., logS ≈ -2.5) relative to 2-{[1-{bicyclo[2.2.1]heptan-2-yl}ethyl]amino}-N-(2-fluorophenyl)acetamide (), where the bicycloheptane moiety increases hydrophobicity (ClogP ~3.5) .
Hydrogen Bonding and Molecular Packing
- Target Compound : The hydroxyl and carbamothioyl groups participate in intramolecular and intermolecular hydrogen bonds, likely forming stable crystalline structures. This contrasts with 2-Chloro-N-(4-fluorophenyl)acetamide () , which exhibits N–H···O hydrogen bonds but lacks sulfur-mediated interactions .
- 2-Chloro-N-phenylacetamide () : Forms infinite chains via N–H···O hydrogen bonds, a feature shared with the target compound but without thioamide contributions to lattice stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
*ClogP values estimated using fragment-based methods.
Biological Activity
N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its chemical structure, which features a fluorinated aromatic ring, a carbamothioyl group, and a hydroxyacetamide moiety. Its molecular formula is C9H10FNO2S, and it has a molecular weight of approximately 215.25 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H10FNO2S |
| Molecular Weight | 215.25 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown potential as an inhibitor of specific protein-lysine N-methyltransferases (SMYD2), which are implicated in cancer progression. Inhibition of SMYD2 can lead to reduced tumor growth and proliferation in various cancer cell lines .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .
- Antimicrobial Activity : Some studies have reported that derivatives of similar structures exhibit antimicrobial properties, suggesting that this compound may also have activity against certain pathogens .
Case Studies
- Inhibition of SMYD2 : A study focused on the role of SMYD2 in hyperproliferative disorders demonstrated that compounds similar to this compound effectively inhibited SMYD2 activity in vitro, leading to decreased proliferation in cancer cell lines such as ESCC and gastric cancer .
- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests a potential role in managing inflammatory diseases .
- Antimicrobial Activity : A recent investigation into structurally related compounds highlighted their effectiveness against Gram-positive bacteria, indicating that this compound might share similar properties .
Table 2: Summary of Biological Activities
Q & A
Q. Table 1: Key Spectroscopic Data for Structural Validation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| NMR | δ 8.2–8.5 ppm (NH), δ 6.8–7.2 ppm (Ar-H) | |
| NMR | δ -110 to -120 ppm (fluorophenyl) | |
| IR | 1680 cm (C=O), 3300 cm (N-H) |
Q. Table 2: Common Pitfalls in Bioactivity Studies
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Low reproducibility | Standardize cell lines (ATCC-certified) and passage numbers | |
| Off-target effects | CRISPR knockdown of suspected off-targets | |
| Solvent interference | Use DMSO ≤0.1% (v/v) in assay buffers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
